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Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid

therapeutics, most notably demonstrated by their success in mRNA vaccines.[1] A typical LNP

formulation consists of four key components: an ionizable lipid, a helper phospholipid,

cholesterol, and a PEGylated lipid.[2][3] The PEGylated lipid is crucial for controlling particle

size and providing a hydrophilic shield to reduce clearance by the immune system. However,

concerns about the potential for immunogenic reactions to polyethylene glycol (PEG) have

prompted research into alternatives.[4]

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing

Polysorbate 80 (PS-80) as a substitute for traditional PEGylated lipids. It is hypothesized that

the "80" in "80-O18" refers to Polysorbate 80. The "O18" designation remains unclear from

publicly available information and may refer to a specific component, such as the oleic acid tail

in Polysorbate 80, or a proprietary ionizable lipid. The following protocols are based on a

formulation utilizing Polysorbate 80, which has been shown to produce stable and effective

LNPs for mRNA delivery.[5] Polysorbate 80 is a non-ionic surfactant and emulsifier derived

from polyethoxylated sorbitan and oleic acid, and it is widely used in pharmaceutical

formulations.[6][7]

These PS-80 containing LNPs have been shown to alter biodistribution, potentially enhancing

delivery to immune-relevant organs like the spleen, and may offer improved stability.[6][5]
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Materials and Equipment
Lipids and Reagents

Ionizable Lipid (e.g., DLin-MC3-DMA)

Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

Cholesterol

Polysorbate 80 (PS-80)

mRNA cargo

Ethanol (200 Proof, absolute)

Sodium Acetate Buffer (10 mM, pH 4.5)

Phosphate Buffered Saline (1x PBS, pH 7.4)

Sucrose (for cryoprotection)

Nuclease-free water

Equipment
Microfluidic mixing system (e.g., NanoAssemblr) or a T-junction mixer

Syringe pumps

Vials and syringes

Dynamic Light Scattering (DLS) instrument for size, polydispersity index (PDI), and zeta

potential measurement

Fluorometer and Quant-iT RiboGreen assay kit (or similar) for mRNA quantification and

encapsulation efficiency

Dialysis cassettes or tangential flow filtration (TFF) system for buffer exchange
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Sterile filters (0.22 µm)

Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental Protocols
Preparation of Lipid Stock Solution
The lipid components are first dissolved in ethanol to create a stock solution.

Protocol:

Bring all lipids to room temperature.

Prepare individual stock solutions of the ionizable lipid, DSPC, and cholesterol in absolute

ethanol. Gentle heating may be required for complete dissolution.

Based on the desired molar ratio, combine the individual lipid stock solutions and

Polysorbate 80 into a single ethanol solution. A well-documented molar ratio for a PS-80 LNP

formulation is 52:8:37:3 (DLin-MC3-DMA:DSPC:Cholesterol:PS-80).[5]

For this specific ratio, prepare a total lipid concentration of 50 mM in ethanol.[5]

Vortex the final lipid mixture to ensure homogeneity.

Preparation of Aqueous mRNA Solution
The mRNA is diluted in an acidic aqueous buffer to facilitate encapsulation.

Protocol:

Thaw the mRNA stock solution on ice.

Dilute the mRNA to the desired concentration (e.g., 200 µg/mL) in a 10 mM sodium acetate

buffer at pH 4.5.[5]

Keep the mRNA solution on ice until use.

Lipid Nanoparticle Formulation using Microfluidics
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The ethanolic lipid solution and the aqueous mRNA solution are rapidly mixed using a

microfluidic system to induce LNP self-assembly.

Protocol:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.[5]

Set the total flow rate to 12 mL/min.[5]

Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to

precipitate and encapsulate the mRNA, forming LNPs.

The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the amine groups in the

ionizable lipid to the phosphate groups in the mRNA, should be targeted. A ratio of 14 has

been used successfully.[5]

Collect the resulting LNP dispersion.

Downstream Processing: Dialysis and Sterilization
The newly formed LNPs are in an ethanol-containing acidic buffer. The buffer needs to be

exchanged to a physiological pH, and the ethanol removed.

Protocol:

Immediately after formation, dilute the LNP suspension with 1x PBS (pH 7.4) to reduce the

ethanol concentration. For formulations intended for cryopreservation, this dilution can be

done with a PBS solution containing a cryoprotectant like sucrose (e.g., 10% w/v).[5]

Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

Perform dialysis against 1x PBS (pH 7.4) at 4°C with several buffer changes over 24 hours to

remove ethanol and raise the pH.
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Alternatively, for larger volumes, a tangential flow filtration (TFF) system can be used for

buffer exchange.

After dialysis, recover the LNP suspension.

For in vitro and in vivo applications, sterilize the final LNP formulation by passing it through a

0.22 µm sterile filter.

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[5]

Characterization of 80-O18 (PS-80) LNPs
Accurate characterization is critical to ensure the quality and consistency of the LNP

formulation.

Particle Size, Polydispersity Index (PDI), and Zeta
Potential
Methodology:

Instrumentation: Dynamic Light Scattering (DLS).

Protocol:

Dilute a small aliquot of the final LNP suspension in 1x PBS.

Measure the hydrodynamic diameter (particle size) and PDI.

For zeta potential, dilute the sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an

accurate reading of the surface charge.

Perform measurements in triplicate.

mRNA Encapsulation Efficiency
Methodology:

Assay: Quant-iT RiboGreen assay or a similar fluorescence-based assay.
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Protocol:

Prepare two sets of samples from the LNP formulation.

In the first set, measure the amount of free, unencapsulated mRNA.

In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure

the total mRNA content.

The encapsulation efficiency (EE) is calculated using the following formula: EE (%) =

[(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation
The following tables summarize expected quantitative data for PS-80 LNP formulations based

on published literature.[5]

Table 1: Formulation Parameters for PS-80 LNP Synthesis

Parameter Value Reference

Lipid Molar Ratio

(Ionizable:DSPC:Chol:PS-80)
52:8:37:3 [5]

Total Lipid Concentration in

Ethanol
50 mM [5]

mRNA Concentration in

Aqueous Buffer
200 µg/mL [5]

Aqueous Buffer 10 mM Sodium Acetate, pH 4.5 [5]

Flow Rate Ratio

(Aqueous:Organic)
3:1 [5]

Total Flow Rate 12 mL/min [5]

N/P Ratio 14 [5]

Table 2: Physicochemical Characteristics of PS-80 LNPs
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Characteristic Typical Value

Particle Size (Z-average diameter) 80 - 120 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential Near-neutral at pH 7.4

Encapsulation Efficiency > 90%
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Caption: Workflow for 80-O18 (Polysorbate 80) Lipid Nanoparticle Formulation.
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Caption: Conceptual Structure of an 80-O18 (Polysorbate 80) LNP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 80-O18 Lipid
Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574671#80-o18-lipid-nanoparticle-formulation-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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